molecular formula C20H24N4 B2491095 2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 896850-50-3

2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2491095
CAS No.: 896850-50-3
M. Wt: 320.44
InChI Key: WMJIKSKVVSLNIH-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the construction of the pyrazolo[1,5-a]pyrimidine ring system followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a hydrazine derivative with a β-ketoester can form the pyrazole ring, which can then be further reacted with a suitable amidine to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring, which may have different biological activities.

Uniqueness

2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific combination of substituents, which can confer distinct biological properties and potential therapeutic applications compared to other similar compounds .

Properties

IUPAC Name

2-methyl-3-phenyl-5-propyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-3-9-17-14-18(23-12-7-8-13-23)24-20(21-17)19(15(2)22-24)16-10-5-4-6-11-16/h4-6,10-11,14H,3,7-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJIKSKVVSLNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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